molecular formula C16H15ClFNO2 B5883731 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide CAS No. 333441-00-2

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5883731
CAS RN: 333441-00-2
M. Wt: 307.74 g/mol
InChI Key: CLVWDIPPFQWBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, also known as AC-262,356, is a synthetic androgen receptor modulator (SARM) that has been subject to extensive scientific research. SARMs are a class of compounds that selectively target androgen receptors in the body, providing a safer alternative to traditional anabolic steroids. AC-262,356 has shown promising results in animal studies as a potential treatment for muscle wasting and osteoporosis.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide selectively binds to androgen receptors in the body, stimulating the growth of muscle tissue and bone. Unlike traditional anabolic steroids, SARMs like 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide do not bind to other receptors in the body, reducing the risk of side effects such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has been shown to increase lean body mass and muscle strength in animal models. It also has a positive effect on bone density, preventing bone loss in rats that had undergone ovariectomy. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has several advantages as a research tool. It is a selective androgen receptor modulator, meaning that it can be used to study the effects of androgen receptor activation without the confounding effects of other receptor activation. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide also has a low toxicity profile, making it a safer alternative to traditional anabolic steroids. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is still in the early stages of development, and its long-term effects on humans are not yet known.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide. One area of interest is its potential as a treatment for muscle wasting and osteoporosis in humans. Clinical trials will be necessary to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide in humans. Another area of interest is its potential as a research tool for studying androgen receptor activation and its effects on muscle and bone. Further research is needed to fully understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide involves several steps, beginning with the reaction of 2,4-dichloro-5-methylphenol and 2-fluoroaniline to form 2-(4-chloro-3,5-dimethylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively in animal models as a potential treatment for muscle wasting and osteoporosis. In one study, male rats treated with 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide showed significant increases in lean body mass and muscle strength compared to control animals. Another study found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide prevented bone loss in female rats that had undergone ovariectomy, a procedure that often leads to osteoporosis.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10-7-12(8-11(2)16(10)17)21-9-15(20)19-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVWDIPPFQWBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185625
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

CAS RN

333441-00-2
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333441-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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